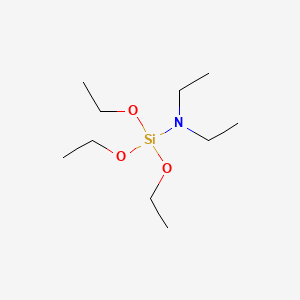![molecular formula C10H19N3O6 B3051685 Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- CAS No. 35403-14-6](/img/structure/B3051685.png)
Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-
描述
Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- is a chemical compound known for its excellent chelating properties. It is commonly used in various industrial and scientific applications due to its ability to bind metal ions effectively. The compound is also referred to as pentetic acid and is widely recognized for its role in complexation and chelation processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- typically involves the reaction of diethylenetriamine with chloroacetic acid. The process begins by dissolving chloroacetic acid in distilled water, followed by the gradual addition of sodium hydroxide solution to maintain a controlled pH. Diethylenetriamine is then added to the mixture, and the reaction is allowed to proceed at a controlled temperature .
Industrial Production Methods
In industrial settings, the production of Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is typically heated to enhance the reaction rate, and the product is purified through crystallization or other separation techniques .
化学反应分析
Types of Reactions
Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where its carboxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Chelation: Common reagents include metal salts such as calcium chloride or ferric chloride.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include metal complexes and substituted derivatives of the original compound. These products are often used in various industrial and medical applications .
科学研究应用
Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- has a wide range of scientific research applications:
作用机制
The mechanism by which Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- exerts its effects involves the formation of stable chelates with metal ions. The compound’s carboxymethyl and amino groups coordinate with metal ions, forming a stable ring structure that sequesters the metal ions and prevents them from participating in unwanted reactions . This chelation process is crucial in applications like metal ion detoxification and medical imaging .
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties but different molecular structure.
Nitrilotriacetic acid (NTA): A chelating agent with fewer carboxymethyl groups compared to Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-.
Uniqueness
Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- is unique due to its higher chelation efficiency and stability compared to other chelating agents like EDTA and NTA. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in applications requiring precise metal ion control .
属性
IUPAC Name |
2-[2-[carboxymethyl-[2-(carboxymethylamino)ethyl]amino]ethylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O6/c14-8(15)5-11-1-3-13(7-10(18)19)4-2-12-6-9(16)17/h11-12H,1-7H2,(H,14,15)(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDXOMJOXVLFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCNCC(=O)O)CC(=O)O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276540 | |
| Record name | Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35403-14-6 | |
| Record name | Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3051604.png)







![2-(1H-1,3-benzodiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B3051620.png)

![2-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B3051623.png)

![4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B3051625.png)
